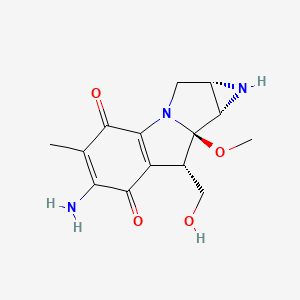
Decarbamoylmitomycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decarbamoylmitomycin C is a derivative of mitomycin C, a well-known antitumor antibiotic. This compound lacks the carbamate group at the C10 position, which significantly alters its chemical properties and biological activities. It is primarily recognized for its ability to form DNA adducts, leading to cytotoxic effects in cancer cells .
Méthodes De Préparation
The synthesis of Decarbamoylmitomycin C involves the removal of the carbamate group from mitomycin C. This can be achieved through various chemical reactions, including reduction and hydrolysis. The synthetic route typically involves the use of specific reagents and conditions to ensure the selective removal of the carbamate group while preserving the integrity of the mitomycin core structure .
Industrial production methods for this compound are not extensively documented, but they likely involve similar chemical processes scaled up for larger production volumes. The stability and solubility of the compound are critical factors in its preparation and storage .
Analyse Des Réactions Chimiques
Decarbamoylmitomycin C undergoes several types of chemical reactions, including:
Alkylation: It acts as a DNA alkylating agent, forming monoadducts and cross-links with DNA.
Reduction: The compound can be reduced to form various reactive intermediates that further interact with DNA.
Common reagents used in these reactions include reducing agents, nucleophiles, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions are DNA adducts and cross-links, which are responsible for the compound’s biological activity .
Applications De Recherche Scientifique
Decarbamoylmitomycin C has several scientific research applications, including:
Mécanisme D'action
Decarbamoylmitomycin C exerts its effects primarily through DNA alkylation. The compound forms monoadducts and cross-links with DNA, disrupting the DNA structure and leading to cell death. This process involves the formation of reactive intermediates that interact with the DNA bases, particularly guanine .
The molecular targets of this compound include DNA and various proteins involved in DNA repair and cell cycle regulation. The pathways affected by the compound include those related to DNA damage response and apoptosis .
Comparaison Avec Des Composés Similaires
Decarbamoylmitomycin C is compared with other mitomycin derivatives, such as mitomycin C. The key differences include:
Chemical Structure: This compound lacks the carbamate group at the C10 position, which alters its reactivity and biological activity.
Biological Activity: The compound exhibits different cytotoxicity profiles compared to mitomycin C, with a more rapid activation of p53-independent cell death pathways.
DNA Adduct Formation: The stereochemistry of the DNA adducts formed by this compound differs from those formed by mitomycin C, leading to distinct biological effects.
Similar compounds include other mitomycin derivatives, such as mitomycin A and mitomycin B, which also act as DNA alkylating agents but have different chemical structures and biological activities .
Propriétés
Numéro CAS |
26909-37-5 |
|---|---|
Formule moléculaire |
C14H17N3O4 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
(4S,6S,7R,8S)-11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |
InChI |
InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3/t6-,7+,13+,14-/m1/s1 |
Clé InChI |
OUADMZZEIRSDSG-NKFUZKMXSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4)N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10-Decarbamoylmitomycin C; 10-Decarbamoyl mitomycin C; BRN 5608775; CCRIS 5160; DCMC; Decarbamoyl mitomycin C; Decarbamoylmitomycin C; Decarbamylmitomycin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















